molecular formula C14H15F3N2 B3040975 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 256414-73-0

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3040975
CAS No.: 256414-73-0
M. Wt: 268.28 g/mol
InChI Key: BPBDALHSWAYTMH-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include various substituted pyrazoles and their derivatives.

Comparison with Similar Compounds

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the phenyl group, which may result in different reactivity and applications.

    4-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the tert-butyl group, affecting its steric properties and stability.

    1-(tert-Butyl)-4-phenyl-1H-pyrazole:

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability, lipophilicity, and metabolic properties .

Properties

IUPAC Name

1-tert-butyl-4-phenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c1-13(2,3)19-9-11(10-7-5-4-6-8-10)12(18-19)14(15,16)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDALHSWAYTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176834
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256414-73-0
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256414-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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